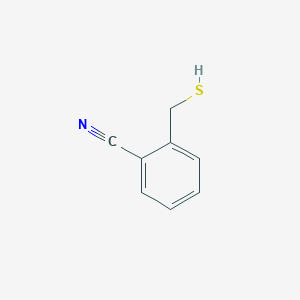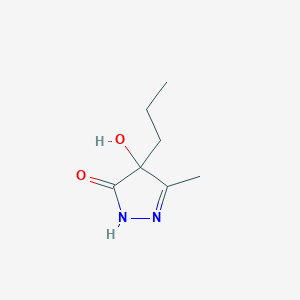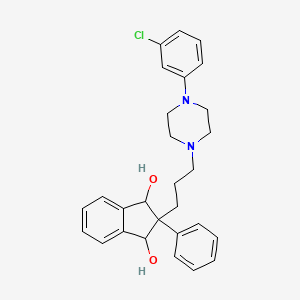![molecular formula C8H7NS B13958434 Pyrrolo[1,2-D][1,4]thiazepine CAS No. 337972-11-9](/img/structure/B13958434.png)
Pyrrolo[1,2-D][1,4]thiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrrolo[1,2-D][1,4]thiazepine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a thiazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolo[1,2-D][1,4]thiazepine typically involves multi-component reactions. One common method includes the condensation of pyrrole-2-carboxaldehyde with α-azidoketone, followed by an intramolecular aza-Wittig reaction under Staudinger azide reduction conditions . Another approach involves the construction of the thiazepine ring through the functionalization of pyrrole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable multi-step synthesis processes, optimizing reaction conditions to achieve high yields and purity. The use of catalysts and controlled reaction environments is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: Pyrrolo[1,2-D][1,4]thiazepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrrole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.
Reduction: Reduced derivatives with amine or alcohol groups.
Substitution: Substituted pyrrole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Pyrrolo[1,2-D][1,4]thiazepine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of Pyrrolo[1,2-D][1,4]thiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The compound’s ability to interact with DNA and proteins also contributes to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Pyrrolo[2,1-f][1,2,4]triazine: Known for its antiviral properties and used in drugs like remdesivir.
Pyrrolo[1,2-a]pyrazine: Exhibits antibacterial, antifungal, and antiviral activities.
Pyrrolo[2,1-f][1,2,4]triazine derivatives: Used in kinase inhibitors and nucleoside drugs.
Uniqueness: Pyrrolo[1,2-D][1,4]thiazepine is unique due to its fused ring system, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry.
Eigenschaften
CAS-Nummer |
337972-11-9 |
|---|---|
Molekularformel |
C8H7NS |
Molekulargewicht |
149.21 g/mol |
IUPAC-Name |
pyrrolo[1,2-d][1,4]thiazepine |
InChI |
InChI=1S/C8H7NS/c1-2-8-3-6-10-7-5-9(8)4-1/h1-7H |
InChI-Schlüssel |
WYDMYMBETMEKPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN2C=CSC=CC2=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


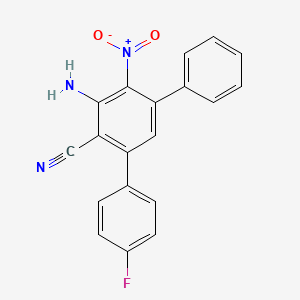
![1-Methyl-4-[(1H-1,2,4-triazol-1-yl)methyl]piperazine](/img/structure/B13958358.png)
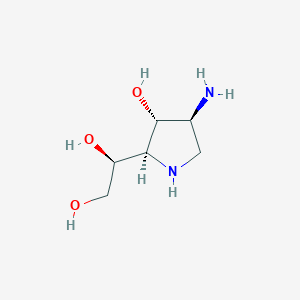
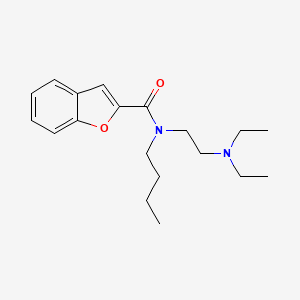

![2-Azaspiro[4.5]decan-8-ylmethanethiol](/img/structure/B13958371.png)
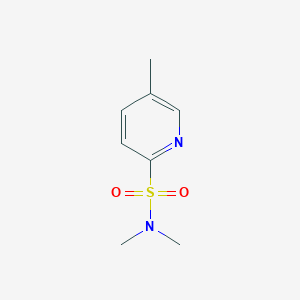
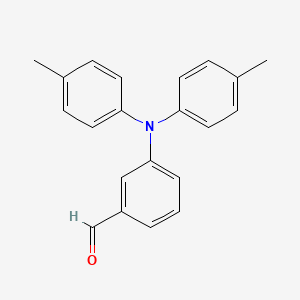
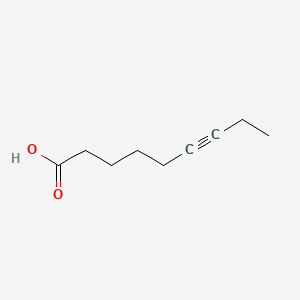
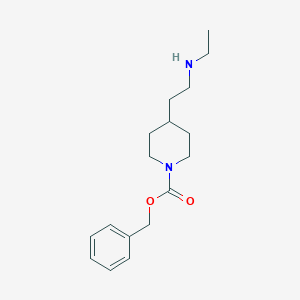
![5-(Bicyclo[2.2.1]hept-5-en-2-yl)isoxazole](/img/structure/B13958384.png)
